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Compound of Interest

Compound Name: T-448

cat. No.: B10818703

T-448, also known as EOS-448 or belrestotug, is a human IgG1 monoclonal antibody targeting
the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), an immune checkpoint protein
expressed on T cells and Natural Killer (NK) cells.[1][2] Contrary to being a direct epigenetic
modifier, EOS-448 is an immunotherapy agent. Its mechanism of action is centered on
modulating the immune system to enhance anti-tumor responses.[1] This guide provides a
head-to-head comparison of EOS-448 with other anti-TIGIT antibodies, focusing on their
mechanism of action, preclinical and clinical data, and the epigenetic context of their target
pathway.

T-cell exhaustion, a state of T-cell dysfunction characterized by the loss of effector functions, is
a significant mechanism of tumor immune evasion.[3][4][5] This exhausted state is not only
defined by the expression of inhibitory receptors like TIGIT and PD-1 but is also established
and maintained by profound epigenetic changes, including DNA methylation and histone
modifications.[3][6][7] These epigenetic alterations create a stable, dysfunctional phenotype in
T cells, contributing to immunotherapy resistance.[4] By targeting TIGIT, EOS-448 and similar
agents aim to reverse T-cell exhaustion, a process intrinsically linked to the underlying
epigenetic landscape of the tumor microenvironment.

Mechanism of Action: A Multi-pronged Approach

EOS-448 exhibits a multifaceted mechanism of action designed to comprehensively restore
anti-tumor immunity.[1][2][8] A key differentiator for EOS-448 is its functional Fc domain, which
allows for engagement of Fcy receptors (FcyR) on other immune cells.[1][8][9]
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The primary mechanisms of action for EOS-448 include:

e Blocking TIGIT-Ligand Interaction: EOS-448 binds to TIGIT with high affinity, preventing its
interaction with ligands such as CD155 and CD112.[1] This blockade allows for the co-
stimulatory receptor CD226 to bind these ligands, promoting T-cell and NK-cell activation.[1]

o Depletion of Suppressive Immune Cells: Through its FcyR-engaging IgG1 isotype, EOS-448
mediates antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular
phagocytosis (ADCP). This leads to the depletion of cells with high TIGIT expression, notably
immunosuppressive regulatory T cells (Tregs) and terminally exhausted T cells.[2][8][9][10]
[11]

» Activation of Antigen-Presenting Cells (APCs): The engagement of FcyR by EOS-448 can
also lead to the activation of APCs, further enhancing the anti-tumor immune response.[8][9]

This multifaceted approach, particularly the depletion of Tregs, is a distinguishing feature of
EOS-448 compared to anti-TIGIT antibodies with a "silent" or inactive Fc domain.

Preclinical and Clinical Data: A Comparative
Overview

The landscape of anti-TIGIT therapies is competitive, with several candidates in clinical
development. This section compares available data for EOS-448 against other notable anti-
TIGIT antibodies.

Preclinical Data Summary

Preclinical studies have been instrumental in elucidating the importance of the FcyR-engaging
properties of anti-TIGIT antibodies.
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Fc-silent Anti-TIGIT

Feature EOS-448 (Fc-enabled) Antibodies (e.g.,
domvanalimab)
Blocks TIGIT-ligand
) interaction, depletes Tregs and  Primarily blocks TIGIT-ligand
Mechanism

exhausted T cells via FcyR
engagement.[1][2][8][9][11]

interaction.[7]

Anti-Tumor Activity

Demonstrates potent single-
agent and combination anti-
tumor activity in murine
models, which is dependent on

FcyR engagement.[1][2]

Anti-tumor activity is observed,
but may be less pronounced

as a single agent compared to
Fc-enabled antibodies in some

models.

Immune Cell Modulation

Leads to a significant reduction
in Tregs and an increased
effector CD8 T cell to Treg
ratio.[2][10][11]

Primarily focuses on
reinvigorating existing T cells
without significant depletion of

Tregs.

Clinical Data Summary

Clinical trials are ongoing for several anti-TIGIT antibodies, primarily in combination with anti-

PD-1/PD-L1 therapies. The following tables summarize key clinical findings.

Table 1: EOS-448 Phase 1 Monotherapy Data

Trial

Population

Key Findings

Phase 1 (NCT04335253)

Advanced solid tumors

Favorable tolerability profile.
[12][13] Early signs of clinical
activity, including one
confirmed partial response and
nine stable diseases in 20
evaluable patients.[12]
Evidence of Treg and
exhausted T-cell depletion at
all dose levels.[12][13]
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Table 2: Comparative Efficacy of Anti-TIGIT and Anti-PD-1/PD-L1 Combinations in First-Line

NSCLC (PD-L1 High)

L Median
. Objective .
Antibody o ] Progression-
. Combination Population Response .
(Trial) Free Survival
Rate (ORR)
(PFS)
Tiragolumab ) PD-L1 TPS
+ Atezolizumab 66% Not Evaluable
(CITYSCAPE) >50%
Placebo + PD-L1 TPS
) 24% 4.1 months
Atezolizumab =50%
Domvanalimab ] ] PD-L1 TPS
+ Zimberelimab 41% 12.0 months
(ARC-7) >50%
Zimberelimab PD-L1 TPS
27% 5.4 months
alone =50%

Data for tiragolumab is from the CITYSCAPE Phase 2 trial.[5] Data for domvanalimab is from

the ARC-7 Phase 2 trial.[7]

Table 3: Safety Profile of Anti-TIGIT and Anti-PD-1/PD-L1 Combinations

Grade =3 Treatment-

Antibody (Trial) Combination
Related Adverse Events
Tiragolumab (CITYSCAPE) + Atezolizumab 22.4%
Placebo + Atezolizumab 25%
Domvanalimab (ARC-7) + Zimberelimab 47%
Zimberelimab alone 58%

Data for tiragolumab is from the CITYSCAPE Phase 2 trial.[3] Data for domvanalimab is from

the ARC-7 Phase 2 trial.[14]
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Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature,
here are outlines of common methodologies used in the evaluation of anti-TIGIT antibodies.

In Vitro T-Cell Activation Assays

¢ Objective: To assess the ability of an anti-TIGIT antibody to enhance T-cell activation.
o Methodology:

o Co-culture of human peripheral blood mononuclear cells (PBMCSs) or isolated T cells with
target cells expressing TIGIT ligands (e.g., CD155).

o Stimulation of T cells with anti-CD3 and anti-CD28 antibodies.
o Treatment with varying concentrations of the anti-TIGIT antibody or an isotype control.

o Assessment of T-cell activation markers (e.g., CD69, CD25) and cytokine production (e.g.,
IFN-y, IL-2) by flow cytometry or ELISA.

Flow Cytometry for Treg and Exhausted T-Cell Analysis
in Clinical Samples

o Objective: To quantify changes in Treg and exhausted T-cell populations in patients treated
with an anti-TIGIT antibody.

o Methodology:

o Collection of whole blood or tumor biopsies from patients at baseline and on-treatment
time points.

o Isolation of PBMCs or tumor-infiltrating lymphocytes (TILS).

o Staining of cells with a panel of fluorescently labeled antibodies targeting cell surface and
intracellular markers. A typical panel for Treg and exhausted T-cell analysis would include:

» Lineage markers: CD3, CD4, CD8

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Treg markers: CD25, CD127 (low expression), FOXP3 (intracellular)
» Exhaustion markers: TIGIT, PD-1, TIM-3, LAG-3

» Proliferation marker: Ki-67 (intracellular)

o Acquisition of data on a multi-parameter flow cytometer.

o Analysis of cell populations using a defined gating strategy to identify and quantify Tregs
(e.g., CD3+CD4+CD25+CD127lowFOXP3+) and exhausted T cells (e.g.,
CD3+CD8+TIGIT+PD-1+).

Visualizing the Mechanism of Action and
Experimental Workflow
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Caption: TIGIT Signaling Pathway and EOS-448 Inhibition.
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Caption: Multifaceted Mechanism of Action of EOS-448.
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Caption: Flow Cytometry Experimental Workflow.
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Conclusion

EOS-448 is a promising anti-TIGIT immunotherapy with a distinct, multifaceted mechanism of
action driven by its FcyR-engaging properties. This leads to the depletion of
immunosuppressive Tregs and exhausted T cells, in addition to blocking the TIGIT inhibitory
pathway. While direct head-to-head clinical trial data is still emerging, preclinical and early
clinical findings suggest that EOS-448 is a potent agent in the competitive landscape of TIGIT-
targeting therapies. The ongoing and future clinical studies will be crucial in defining the
comparative efficacy and safety of EOS-448 and its place in the next generation of cancer
immunotherapies. The choice between an Fc-enabled and an Fc-silent anti-TIGIT antibody
may depend on the specific tumor microenvironment and the desired immunomodulatory
effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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